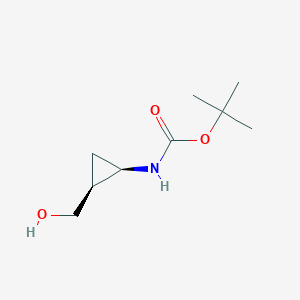

cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane

Description

Properties

IUPAC Name |

tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKKMJSVLVALMF-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641004 | |

| Record name | tert-Butyl [(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170299-61-3 | |

| Record name | tert-Butyl [(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane: A Privileged Scaffold in Modern Drug Discovery

Abstract

Cis-1-(tert-butoxycarbonyl-amino)-2-(hydroxymethyl)cyclopropane is a bifunctional synthetic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its conformationally constrained cyclopropane core, coupled with orthogonally protected amine and primary alcohol functionalities, makes it a valuable scaffold for introducing specific spatial arrangements into bioactive molecules. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a focus on its role in the development of antiviral therapeutics. Detailed protocols and mechanistic rationale are provided to support researchers and drug development professionals in leveraging this versatile intermediate.

Introduction: The Value of Conformational Constraint

In drug design, the ability to lock a molecule into a specific, biologically active conformation is a powerful strategy for enhancing potency, selectivity, and metabolic stability.[1][2] The cyclopropane ring, a three-membered carbocycle, is a "privileged scaffold" that excels in this role.[3][4][5] Its rigid structure acts as a bioisostere for various common functionalities, such as gem-dimethyl groups or alkynes, while precisely orienting substituents in three-dimensional space.[1][2] This conformational restriction can minimize the entropic penalty upon binding to a biological target, leading to improved affinity.[1]

The subject of this guide, cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane, is a chiral γ-amino alcohol derivative that embodies these principles.[6] It provides a rigid scaffold that mimics peptide turns or other secondary structures, making it a key component in peptidomimetics and other small molecule inhibitors.[7] Its utility is particularly pronounced in the synthesis of inhibitors for viral proteases, where precise stereochemical control is paramount for activity.[8]

Physicochemical Properties & Characterization

This compound is typically a solid at room temperature and should be stored in a tightly closed container away from oxidizing agents.[9] The enantiomerically pure form, such as tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate, is most commonly used in pharmaceutical synthesis.[9][10]

Table 1: Core Physicochemical and Spectroscopic Data

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[cis-2-(hydroxymethyl)cyclopropyl]carbamate | [9][11] |

| CAS Number | 170299-61-3 | [9][10] |

| Molecular Formula | C₉H₁₇NO₃ | [9][11] |

| Molecular Weight | 187.24 g/mol | [9] |

| Appearance | White to off-white solid | [12] |

| Storage | 2-8°C, under inert atmosphere | [12][13] |

| ¹H NMR | Conforms to structure | [11] |

| ¹³C NMR | Conforms to structure | [11] |

Note: Spectroscopic data can vary slightly based on solvent and instrument parameters. Researchers should always acquire data on their own samples for confirmation.

Synthesis and Manufacturing Insights

The synthesis of this compound and its derivatives is a topic of significant academic and industrial research, with multiple routes developed to achieve high diastereoselectivity and enantioselectivity.[14][15] The core challenge lies in the stereocontrolled construction of the 1,2-disubstituted cyclopropane ring.

3.1. Key Synthetic Strategy: Cyclopropanation of an Allylic Precursor

A prevalent and scalable approach involves the cyclopropanation of a chiral allylic alcohol or amine derivative. The Simmons-Smith reaction and its modifications are frequently employed for this key transformation.[3][16][17]

Causality Behind the Method: The directing effect of the hydroxyl or a protected amino group on the allylic substrate is crucial for achieving high cis diastereoselectivity. The zinc-carbenoid reagent coordinates to the heteroatom, delivering the methylene group to the same face of the double bond.

Caption: General workflow for the synthesis via directed cyclopropanation.

3.2. Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example adapted from established methodologies for the synthesis of related cyclopropane amino acids.[14][15]

Objective: To synthesize tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate from a suitable Boc-protected allylic amine.

Materials:

-

tert-butyl allylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

-

Diiodomethane (CH₂I₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Protection: If starting from the corresponding allylic amine, the amine is first protected with the Boc group using Boc-anhydride under standard conditions to yield Boc-allylamine.

-

Reaction Setup: A flame-dried, three-neck round-bottom flask is charged with the Boc-protected allylic precursor and anhydrous dichloromethane under an inert atmosphere (e.g., Argon). The solution is cooled to 0 °C in an ice bath.

-

Reagent Addition: Diethylzinc solution is added dropwise to the stirred solution, followed by the slow, dropwise addition of diiodomethane.

-

Causality Insight: The slow addition is critical to control the exothermic reaction and prevent the formation of side products. The temperature is maintained between 0-5 °C to ensure high diastereoselectivity.

-

-

Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

-

Work-up: The mixture is diluted with DCM and filtered through a pad of celite to remove zinc salts. The organic layer is separated, washed sequentially with saturated NaHCO₃ and brine, then dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound as a solid.

Chemical Reactivity and Synthetic Utility

The synthetic value of this building block stems from its two distinct functional groups, which can be manipulated selectively.

-

The Boc-Protected Amine: The Boc group is a robust protecting group, stable to a wide range of reaction conditions but easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM). The resulting free amine is a potent nucleophile, ready for amide coupling, alkylation, or sulfonylation to build out the molecular structure.

-

The Primary Alcohol: The hydroxymethyl group is a versatile handle for further functionalization. It can be:

-

Oxidized: Using reagents like Dess-Martin periodinane (DMP) or Swern oxidation to form the corresponding aldehyde, a key electrophile for C-C bond formation.

-

Activated and Displaced: Converted to a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution (Sₙ2) reactions.

-

Esterified or Etherified: To introduce different functionalities or link to other parts of a molecule.

-

Caption: Key synthetic transformations of the title compound.

Applications in Drug Discovery

The unique stereochemical and conformational properties of this scaffold have made it a cornerstone in the synthesis of several clinically important drugs and advanced drug candidates, particularly in the antiviral field.[8]

5.1. Antiviral Agents: HCV Protease Inhibitors

Perhaps the most prominent application is in the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors.[7] The cyclopropyl-amino alcohol moiety serves as a rigid and effective P2 capping group in peptidomimetic inhibitors. It precisely orients the necessary functional groups to fit into the S2 pocket of the protease, contributing significantly to the compound's binding affinity and overall potency.

5.2. Other Therapeutic Areas

The utility of cyclopropane-containing amino alcohols extends beyond virology. They are explored in various therapeutic areas where conformational constraint is beneficial, including:

-

Oncology: As components of kinase inhibitors.[3]

-

Neuroscience: In the development of agents targeting CNS receptors.[3]

-

Antibacterial Agents: As scaffolds for novel antibiotics.[5]

The incorporation of the cyclopropyl ring often improves key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, such as increasing metabolic stability by blocking sites of oxidative metabolism or enhancing membrane permeability.[1][2]

Conclusion

This compound is more than a simple chemical intermediate; it is a powerful tool for medicinal chemists. Its rigid, three-dimensional structure provides a reliable anchor for designing potent and selective ligands. The well-established synthetic routes and predictable reactivity of its functional groups ensure its accessibility and versatility. As the demand for conformationally restricted scaffolds in drug discovery continues to grow, the importance of this building block and its derivatives is set to increase, promising new therapeutic breakthroughs in virology and beyond.

References

-

ResearchGate. Synthesis of a novel Boc-protected cyclopropane-modified proline analogue | Request PDF. [Link]

-

ACS Publications. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks | Organic Letters. [Link]

-

Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

ACS Publications. Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines | ACS Catalysis. [Link]

-

ResearchGate. Cyclopropyl Scaffold: A Generalist for Marketed Drugs | Request PDF. [Link]

-

PubMed Central (PMC). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. [Link]

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

ResearchGate. Cyclopropyl Building Blocks for Organic Synthesis. Part 85. Facile Preparation and Chemical Transformations of Spirocyclopropane-Anellated Heterocycles | Request PDF. [Link]

-

National Institutes of Health (NIH). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. [Link]

-

ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry. [Link]

-

Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

ResearchGate. Cyclopropyl Building Blocks for Organic Synthesis, 139. Ethyl Cyclopropylidenepyruvate as a Novel Multifunctional Cyclopropyl Building Block: Facile Preparation and Basic Reaction Patterns | Request PDF. [Link]

-

PubMed. Cyclopropyl Scaffold: A Generalist for Marketed Drugs. [Link]

-

PubMed Central (PMC). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cis-2-(Boc-amino)cyclopropanemethanol, 97% | Fisher Scientific [fishersci.ca]

- 10. echemi.com [echemi.com]

- 11. cis-2-(Boc-amino)cyclopropanemethanol, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. tert-Butyl [(1S,2R)-1-Benzyl-2-hydroxy-3-(isobutylamino)propyl]carbamate CAS#: 160232-08-6 [m.chemicalbook.com]

- 13. 1-AMinoMethyl-1-(Boc-aMino)cyclopropane, 97% CAS#: 1027338-34-6 [m.chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Elucidation of cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane

Introduction: The Significance of Precise Structural Verification

In the landscape of modern drug discovery and development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor. Small, conformationally constrained building blocks, such as substituted cyclopropanes, are of immense interest due to their ability to impart unique pharmacological properties. The molecule at the center of this guide, cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane, represents a valuable chiral synthon, a foundational piece in the synthesis of more complex bioactive compounds. Its rigid cyclopropane core, coupled with the versatile amino and hydroxyl functionalities—protected and readily available for further transformation—makes it a desirable component in medicinal chemistry.

The seemingly subtle distinction between cis and trans isomers can have profound implications for a molecule's biological activity and downstream reactivity. Therefore, the structural elucidation of this compound is not a mere formality but a critical step to ensure the integrity of the synthetic pathway and the desired properties of the final product. This guide provides a comprehensive, multi-technique approach to the structural verification of this compound, grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). We will delve into not only the "how" but, more importantly, the "why" behind the experimental choices and data interpretation, offering a robust framework for researchers in the field.

A Symphony of Techniques: The Logic of Orthogonal Analysis

The structural elucidation of a novel or synthesized compound is akin to solving a complex puzzle. No single piece of evidence is sufficient to reveal the complete picture. Instead, we rely on a suite of analytical techniques, each providing a unique and complementary perspective on the molecule's architecture. This orthogonal approach is the bedrock of trustworthy and self-validating structural analysis.

Our investigation will follow a logical workflow, beginning with mass spectrometry to confirm the molecular weight, followed by infrared spectroscopy to identify the key functional groups. The centerpiece of our analysis will be a suite of NMR experiments, which will allow us to map out the carbon skeleton and, crucially, to define the stereochemical relationship between the substituents on the cyclopropane ring.

An In-depth Technical Guide to cis-2-(Boc-amino)cyclopropanemethanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-(Boc-amino)cyclopropanemethanol is a valuable synthetic intermediate characterized by a strained cyclopropane ring, a protected amine, and a primary alcohol. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the design and development of novel therapeutic agents. The rigid cyclopropane scaffold introduces conformational constraints into molecules, a strategy often employed in medicinal chemistry to enhance binding affinity and selectivity for biological targets. The Boc (tert-butoxycarbonyl) protecting group offers robust protection of the amino functionality under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for further synthetic manipulations.

This technical guide provides a comprehensive overview of the physical and chemical properties of cis-2-(Boc-amino)cyclopropanemethanol, detailed experimental protocols for its synthesis and characterization, and insights into its applications in drug discovery and medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in the laboratory. This section details the known physical and chemical characteristics of cis-2-(Boc-amino)cyclopropanemethanol.

Physical Properties

cis-2-(Boc-amino)cyclopropanemethanol is commercially available as a pale brown solid.[1] While a specific experimental melting point is not widely reported in the literature, its solid form at room temperature is consistently noted by suppliers. Predicted physical properties provide a useful reference for handling and purification.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₃ | [2][3] |

| Molecular Weight | 187.24 g/mol | [3] |

| Appearance | Pale brown solid | [1] |

| Boiling Point (Predicted) | 300.5 ± 11.0 °C | [4] |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in many organic solvents such as ethyl acetate, ether, benzene, chloroform, dioxane, and acetone. Soluble in methanol, 2-propanol, and tert-butanol. Insoluble in petroleum ether and water.[5] The hydroxymethyl group contributes to its solubility and compatibility with a range of solvents.[6] |

Table 1: Physical Properties of cis-2-(Boc-amino)cyclopropanemethanol

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 170299-61-3 | [2] |

| IUPAC Name | tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | [2][3] |

| Synonyms | tert-butyl cis-2-(hydroxymethyl)cyclopropylcarbamate, cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane | [7] |

| SMILES | CC(C)(C)OC(=O)NC1CC1CO | [2] |

| InChI Key | OCKKMJSVLVALMF-RNFRBKRXSA-N | [7] |

Table 2: Chemical Identifiers for cis-2-(Boc-amino)cyclopropanemethanol

Chemical Properties and Reactivity

The chemical behavior of cis-2-(Boc-amino)cyclopropanemethanol is dictated by its three key functional groups: the Boc-protected amine, the primary alcohol, and the cyclopropane ring.

The Boc-Protected Amine

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under a broad range of reaction conditions, including those that are basic, nucleophilic, and reductive.[7][8] This stability allows for selective reactions to be carried out at other sites of the molecule without affecting the amino group.[8]

Deprotection: The Boc group is readily cleaved under acidic conditions.[7][8] This is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an alcoholic solvent.[9] The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene and a proton.

The Primary Alcohol

The primary alcohol functionality (-CH₂OH) is a versatile handle for a variety of chemical transformations. It can be:

-

Oxidized: to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. For instance, Dess-Martin periodinane can be used for the oxidation to the aldehyde, which can be further oxidized to the carboxylic acid under Pinnick conditions.[10]

-

Esterified: by reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.

-

Etherified: by reaction with alkyl halides under basic conditions.

-

Converted to a leaving group: for subsequent nucleophilic substitution reactions. For example, it can be converted to a tosylate or mesylate.

The Cyclopropane Ring

The cyclopropane ring imparts significant conformational rigidity to the molecule. The three-membered ring is highly strained, which can influence the reactivity of adjacent functional groups. While generally stable, the cyclopropane ring can undergo ring-opening reactions under certain conditions, such as with strong electrophiles or in the presence of transition metal catalysts.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and characterization of cis-2-(Boc-amino)cyclopropanemethanol.

Synthesis

A common synthetic route to cis-2-(Boc-amino)cyclopropanemethanol involves the reduction of the corresponding carboxylic acid, cis-2-(Boc-amino)cyclopropanecarboxylic acid.

Protocol: Reduction of cis-2-(Boc-amino)cyclopropanecarboxylic Acid

This protocol is based on standard literature procedures for the reduction of carboxylic acids to alcohols.

Materials:

-

cis-2-(Boc-amino)cyclopropanecarboxylic acid

-

Anhydrous tetrahydrofuran (THF)

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-2-(Boc-amino)cyclopropanecarboxylic acid (1 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex solution (approximately 1.2-1.5 equivalents) dropwise to the stirred solution. Caution: Borane is a flammable and reactive reagent. Handle with care in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0 °C until the effervescence ceases.

-

Work-up: Concentrate the mixture under reduced pressure using a rotary evaporator. To the residue, add saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure cis-2-(Boc-amino)cyclopropanemethanol.

Spectroscopic Characterization

The structure and purity of cis-2-(Boc-amino)cyclopropanemethanol can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm), the cyclopropyl protons, the methylene protons of the hydroxymethyl group, and the NH proton of the carbamate. The coupling patterns of the cyclopropyl and methylene protons can confirm the cis stereochemistry.[11]

-

¹³C NMR: The carbon-13 NMR spectrum will display distinct resonances for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the cyclopropane ring, and the methylene carbon of the hydroxymethyl group.[12] Supplier data confirms that the NMR spectra are consistent with the assigned structure.[2]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate.

-

C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ due to the carbonyl stretching of the Boc group.[4]

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch: Peaks around 2850-3000 cm⁻¹ for the C-H bonds of the alkyl groups.

-

C-N Stretch: A band in the region of 1000-1200 cm⁻¹ associated with the C-N stretching vibration of the carbamate.[13]

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI), the molecule is expected to be observed as its protonated form [M+H]⁺ or as adducts with other cations (e.g., [M+Na]⁺). Fragmentation in the mass spectrometer may involve the loss of the Boc group or the tert-butyl group.[14][15]

Applications in Drug Discovery and Medicinal Chemistry

The rigid cyclopropane scaffold of cis-2-(Boc-amino)cyclopropanemethanol makes it an attractive building block for the synthesis of conformationally constrained analogues of biologically active molecules. This conformational restriction can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.

While specific drugs containing the cis-2-(Boc-amino)cyclopropanemethanol moiety are not prominently documented, its structural motifs are found in various therapeutic agents. The aminocyclopropane unit is a key component in a number of enzyme inhibitors and receptor ligands. The ability to introduce this constrained diamine surrogate allows for the exploration of chemical space around a pharmacophore, which is a critical aspect of lead optimization in drug discovery.[]

The primary alcohol provides a convenient point for further derivatization, enabling the attachment of the cyclopropane moiety to a larger molecular scaffold or the introduction of other functional groups to probe structure-activity relationships (SAR).

Safety and Handling

cis-2-(Boc-amino)cyclopropanemethanol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is advisable to store the compound in a tightly closed container in a cool, dry place away from oxidizing agents.[7][17] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

cis-2-(Boc-amino)cyclopropanemethanol is a valuable and versatile building block in organic and medicinal chemistry. Its unique structural features, including a conformationally rigid cyclopropane ring, a readily cleavable Boc-protected amine, and a modifiable primary alcohol, provide chemists with a powerful tool for the synthesis of complex and biologically active molecules. A thorough understanding of its physical and chemical properties, coupled with established synthetic and analytical protocols, will facilitate its effective application in the pursuit of novel therapeutics.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

ACS Publications. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. [Link]

-

ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis? [Link]

-

ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Link]

- Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)

-

The Royal Society of Chemistry. S1 Copies of by 1H and 13C NMR spectra:. [Link]

-

National Institutes of Health. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. [Link]

-

SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

-

ResearchGate. Chemoselective Boc protection of phenols and amino alcohols. [Link]

-

ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link]

-

MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Molbase. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. [Link]

-

YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

-

PubMed. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. [Link]

-

ResearchGate. FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. cis-2-(Boc-amino)cyclopropanemethanol, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. cis-2-(Boc-amino)cyclopropanemethanol, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. acdlabs.com [acdlabs.com]

- 15. m.youtube.com [m.youtube.com]

- 17. cis-2-(Boc-amino)cyclopropanemethanol, 97% | Fisher Scientific [fishersci.ca]

An In-Depth Technical Guide to tert-Butyl cis-(2-hydroxymethyl)cyclopropylcarbamate (CAS No. 170299-61-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

tert-Butyl cis-(2-hydroxymethyl)cyclopropylcarbamate, identified by CAS Number 170299-61-3, is a valuable synthetic intermediate in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a strained cyclopropyl ring, a primary alcohol, and a Boc-protected amine, makes it a versatile building block for the synthesis of complex molecular entities with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, the significance of its structural motifs in drug design, and essential safety and handling protocols for laboratory use.

Core Molecular Properties

A summary of the key physical and chemical properties of tert-butyl cis-(2-hydroxymethyl)cyclopropylcarbamate is presented below. These properties are crucial for its application in chemical synthesis, influencing reaction conditions and purification strategies.

| Property | Value | Source |

| CAS Number | 170299-61-3 | N/A |

| Molecular Formula | C₉H₁₇NO₃ | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| Boiling Point (Predicted) | 300.5 ± 11.0 °C | [1] |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 12.46 ± 0.40 | [1] |

| Appearance | Light yellow thick paste to solid | N/A |

| Purity | ≥ 97% (GC) | N/A |

The Strategic Importance in Chemical Synthesis

The utility of tert-butyl cis-(2-hydroxymethyl)cyclopropylcarbamate as a synthetic intermediate stems from the distinct functionalities integrated within its structure: the cyclopropylamine core and the tert-butyloxycarbonyl (Boc) protecting group.

The Cyclopropylamine Moiety: A Privileged Scaffold in Medicinal Chemistry

Cyclopropylamines are recognized as "privileged scaffolds" in drug discovery. The incorporation of a cyclopropane ring into a molecule can confer several advantageous properties:

-

Conformational Rigidity: The three-membered ring restricts the rotational freedom of the molecule, which can lead to higher binding affinity and selectivity for biological targets.[2]

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2]

-

Unique Electronic Properties: The strained ring system possesses unique electronic characteristics that can influence the pKa of the amine and its interactions with target proteins.[3]

Cyclopropylamine derivatives are integral components of numerous FDA-approved drugs, highlighting their therapeutic relevance.

Caption: Influence of the cyclopropyl moiety on drug properties.

The Boc Protecting Group: Enabling Regioselective Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[4][5] Its key features include:

-

Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions.[5][6]

-

Facile Cleavage: It can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4]

The presence of the Boc group in tert-butyl cis-(2-hydroxymethyl)cyclopropylcarbamate allows for the selective modification of the hydroxymethyl group without interference from the nucleophilic amine.

Caption: Synthetic utility enabled by the Boc protecting group.

Experimental Protocols and Handling

Given that tert-butyl cis-(2-hydroxymethyl)cyclopropylcarbamate is a chemical intermediate, the following protocols are general best practices for its handling and use in a research laboratory.

Protocol 1: General Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.[7] It is recommended to store away from oxidizing agents.[7]

-

Inspection: Before use, visually inspect the material for any signs of degradation or contamination.

Protocol 2: Use in a Typical Acylation Reaction

This protocol outlines a general procedure for acylating the hydroxymethyl group.

-

Dissolution: Dissolve tert-butyl cis-(2-hydroxymethyl)cyclopropylcarbamate in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution.

-

Acylating Agent Addition: Slowly add the desired acylating agent (e.g., an acid chloride or anhydride) to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the product using standard techniques such as column chromatography.

Safety and Toxicology

The primary known hazard associated with tert-butyl cis-(2-hydroxymethyl)cyclopropylcarbamate is that it is harmful if swallowed (H302).[1]

GHS Hazard Information

Risk Assessment and Mitigation

A logical approach to risk mitigation involves understanding the potential routes of exposure and implementing appropriate controls.

Caption: Logical flow for mitigating ingestion risk.

Conclusion

tert-Butyl cis-(2-hydroxymethyl)cyclopropylcarbamate is a strategically important building block in contemporary organic synthesis and medicinal chemistry. Its value lies in the combination of a conformationally rigid and metabolically robust cyclopropylamine core with a versatile Boc-protected amine, which enables regioselective functionalization. While specific biological activity data for this compound is not available, its utility as a precursor for more complex, potentially bioactive molecules is well-established. Adherence to standard laboratory safety protocols, particularly those aimed at preventing ingestion, is essential for its safe handling. This guide provides the foundational knowledge for researchers to effectively and safely incorporate this valuable intermediate into their synthetic endeavors.

References

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

-

PubChem. [cis-2-(Boc-amino)cyclobutyl]methanol. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

ACS Publications. Advances in the Synthesis of Cyclopropylamines | Chemical Reviews. [Link]

-

Hypha Discovery Blogs. Metabolism of cyclopropyl groups. [Link]

- Google Patents.

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

NIH. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC. [Link]

-

Hypha Discovery Blogs. Metabolism of t-butyl groups in drugs. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

-

CP Lab Safety. tert-butyl cis-N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate, min 97%, 100 mg. [Link]

-

Ataman Kimya. CYCLOPROPYLAMINE. [Link]

-

Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

RSC Publishing. 2-Isocyanoanilines and their mono-Boc-protected derivatives. [Link]

Sources

- 1. TERT-BUTYL CIS-(2-HYDROXYMETHYL)CYCLOPROPYLCARBAMATE | 170299-61-3 [m.chemicalbook.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate | C21H30ClN5O5 | CID 46911214 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unseen Hand: A Technical Guide to the Role of the Boc Protecting Group on Cyclopropylamines

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclopropylamine motif is a cornerstone in modern medicinal chemistry and organic synthesis, prized for the unique conformational rigidity and metabolic stability imparted by its strained three-membered ring. However, the very features that make it attractive—the high ring strain and the nucleophilic amino group—also render it susceptible to a variety of reactions, including facile ring-opening and unwanted side reactions. The tert-butyloxycarbonyl (Boc) protecting group is commonly employed to temporarily mask the amine's reactivity. This guide posits that the Boc group is far more than a simple steric shield; it is an essential electronic and reactivity modulator that fundamentally alters the chemical behavior of the cyclopropylamine core. By attenuating the nitrogen's basicity, stabilizing key reactive intermediates, and enabling specific synthetic transformations, the Boc group provides chemists with a sophisticated tool to unlock the full potential of this valuable synthetic building block. This paper will provide an in-depth analysis of the electronic and steric effects of the Boc group, its profound influence on the stability and reaction pathways of the cyclopropyl ring, particularly in oxidative reactions, and present field-proven protocols for its application.

Introduction: The Cyclopropylamine Conundrum and the Necessity of Protection

Cyclopropylamine is a unique structural amalgam. The cyclopropane ring possesses significant strain energy (approx. 27.5 kcal/mol) and its C-C bonds exhibit a high degree of p-character, making them susceptible to cleavage.[1][2] Concurrently, the amine moiety is both basic and nucleophilic.[3] This confluence of properties makes unprotected cyclopropylamines challenging substrates in multi-step syntheses.[4] They are prone to protonation under acidic conditions, unwanted N-alkylation or acylation, and oxidative degradation, which can often trigger ring-opening.[5]

The introduction of a protecting group is therefore not merely a matter of convenience but a strategic necessity. The tert-butyloxycarbonyl (Boc) group is an ideal candidate for this role. It is easily installed using di-tert-butyl dicarbonate (Boc₂O), is exceptionally stable to a wide range of nucleophilic and basic conditions, and can be cleanly removed under mild acidic conditions, ensuring orthogonality with other common protecting groups like Fmoc or Cbz.[6] This guide will demonstrate that the true value of the Boc group lies in its ability to transform the cyclopropylamine from a reactive, unpredictable entity into a robust and versatile synthetic intermediate.

The Electronic and Steric Landscape of N-Boc-Cyclopropylamine

The installation of a Boc group dramatically alters the fundamental properties of the cyclopropylamine nitrogen atom through a combination of electronic withdrawal and steric hindrance.

Electronic Effects: Attenuation of Basicity and Nucleophilicity

The nitrogen lone pair in a primary amine is readily available for donation, rendering the molecule basic and nucleophilic. Upon Boc protection, the nitrogen atom becomes part of a carbamate functionality. The lone pair is delocalized by resonance onto the adjacent carbonyl oxygen, significantly reducing its availability.

This delocalization has a profound and quantifiable effect on the basicity of the nitrogen atom. While the pKa of the conjugate acid of cyclopropylamine is approximately 9.2, the N-Boc derivative is essentially non-basic under typical aqueous conditions. This electronic deactivation is the primary reason N-Boc-cyclopropylamines are inert to many reagents that would readily react with the free amine.

| Compound | Functional Group | Key Electronic Feature | Approximate pKa (Conjugate Acid) |

| Cyclopropylamine | Primary Amine | Localized lone pair on Nitrogen | ~9.2 |

| N-Boc-Cyclopropylamine | Carbamate | Delocalized lone pair across N-C=O | << 0 (non-basic) |

Spectroscopic Signature

The electronic and structural changes upon Boc protection are clearly reflected in the molecule's NMR spectrum. The protons of the cyclopropyl ring in N-Boc-cyclopropylamine exhibit characteristic upfield shifts due to the ring's magnetic anisotropy.

| Nucleus | Assignment | Typical Chemical Shift (δ, ppm in CDCl₃) |

| ¹H | -C(CH ₃)₃ | ~1.45 (s, 9H) |

| ¹H | -NH - | ~4.8 (br s, 1H) |

| ¹H | >CH -NHBoc | ~2.45-2.55 (m, 1H) |

| ¹H | -CH ₂- (ring) | ~0.40-0.70 (m, 4H) |

| ¹³C | -C (CH₃)₃ | ~79.0 |

| ¹³C | -C (CH₃)₃ | ~28.4 |

| ¹³C | >C H-NHBoc | ~30.5 |

| ¹³C | -C H₂- (ring) | ~7.0 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The Boc Group as a Modulator of Cyclopropyl Ring Reactivity

The most significant role of the Boc group extends beyond simple protection. It is a powerful tool for controlling the unique reactivity of the cyclopropane ring, particularly under oxidative conditions that lead to ring-opening. Unprotected cyclopropylamines, upon one-electron oxidation, form highly unstable aminium radical cations that rapidly fragment.[5] The Boc group modulates this process, enabling synthetic utility.

Enabling Ring-Opening via Single-Electron Transfer (SET)

Modern synthetic methods, including photoredox and electrochemistry, leverage single-electron transfer (SET) to generate reactive intermediates under mild conditions.[7][8] In the context of N-acyl cyclopropylamines, SET oxidation generates an aminium radical cation. While the electron-withdrawing Boc group makes the initial oxidation more difficult compared to an N-alkyl amine, it plays a crucial role in the subsequent steps. The resulting radical cation undergoes rapid, predictable β-scission of one of the cyclopropyl C-C bonds to form a distonic radical cation. This intermediate is a versatile 1,3-dipole synthon that can be trapped by various radical acceptors.

This strategy is the cornerstone of powerful [3+2] cycloaddition reactions, which provide atom-economical access to valuable cyclopentylamine derivatives.[7]

Figure 2: Standard workflow for the Boc protection of cyclopropylamine.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclopropylamine (1.0 equivalent) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.2 equivalents) dropwise to the stirred solution.

-

Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent dropwise over 10-15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate solution (1x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-Boc-cyclopropylamine as a white solid or colorless oil.

Protocol 2: Acidic Deprotection of N-Boc-Cyclopropylamine

This protocol uses trifluoroacetic acid (TFA) for the efficient cleavage of the Boc group.

Sources

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07044D [pubs.rsc.org]

- 8. Electrochemical Ring-Opening of Cyclopropylamides with Alcohols toward the Synthesis of 1,3-Oxazines [organic-chemistry.org]

An In-Depth Technical Guide to the Conformational Analysis of cis-Cyclopropane Amino Acids

Executive Summary

Cis-cyclopropane amino acids represent a class of conformationally constrained building blocks that are of paramount importance in modern medicinal chemistry and drug discovery.[1][2] Their inherent rigidity, stemming from the Thorpe-Ingold effect of the three-membered ring, allows for the precise control of peptide backbone geometry, enabling the stabilization of specific secondary structures such as β-turns and helices.[3] This guide provides a comprehensive overview of the critical experimental and computational methodologies employed to elucidate the conformational preferences of these unique amino acids. We delve into the causality behind experimental design, present self-validating protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and detail computational workflows using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. By integrating these powerful techniques, researchers can develop a holistic understanding of the structural landscape of cis-cyclopropane amino acids, thereby accelerating the rational design of potent and selective peptide-based therapeutics.

Introduction: The Strategic Value of Conformational Constraint

The incorporation of non-canonical amino acids into peptide scaffolds is a proven strategy to enhance metabolic stability, improve pharmacokinetic properties, and modulate biological activity.[3][4] Among these, cyclopropane-containing amino acids are particularly valuable due to the rigid geometry imposed by the cyclopropyl ring.[1][2] Unlike their flexible acyclic counterparts, the substituents on a cyclopropane ring are locked into specific spatial orientations. This conformational restriction is the cornerstone of their utility in drug design.

The cis stereoisomer, in particular, places the amino and carboxyl groups on the same face of the ring, creating a unique scaffold that can enforce sharp turns in a peptide backbone. Understanding the precise conformational landscape—the accessible low-energy three-dimensional structures—is not merely an academic exercise; it is fundamental to predicting how these building blocks will influence the overall architecture of a peptide and, consequently, its interaction with a biological target. This guide provides the technical foundation for achieving that understanding.

The Integrated Workflow for Conformational Analysis

A robust conformational analysis does not rely on a single technique. Instead, it is an integrated approach that synergizes experimental data with computational modeling to build a comprehensive and validated structural picture. The causality is clear: experimental methods provide data on the average or solid-state structure, while computational methods explore the dynamic behavior and relative energies of all possible conformers.

Experimental Approaches: Probing Structure in Solution and Solid State

Experimental techniques provide the ground truth for any conformational study. The choice between NMR and X-ray crystallography is driven by the desired state of matter: NMR reveals the dynamic structure in solution, which is often more biologically relevant, while crystallography provides an unambiguous, high-resolution snapshot in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the solution-state conformation of molecules. For cis-cyclopropane amino acids, the characteristic upfield chemical shifts of the cyclopropyl protons (typically between -0.3 and 1.5 ppm) make them readily identifiable.[5][6]

Expertise & Causality: We employ a suite of 1D and 2D NMR experiments not just to assign protons but to extract through-bond and through-space correlations. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial; it detects protons that are close in space (< 5 Å), regardless of their covalent connectivity. The presence or absence of NOE cross-peaks provides a set of distance restraints that are essential for defining the three-dimensional fold of the molecule in solution.

-

Sample Preparation (Self-Validation):

-

Dissolve 5-10 mg of the purified amino acid derivative in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence conformation; select one that mimics the environment of interest.

-

Filter the sample through a glass wool pipette into a high-quality NMR tube to remove any particulate matter.

-

Self-Validation Check: The quality of the 1D ¹H spectrum is the primary indicator of sample quality. Sharp, well-resolved peaks are required. Broad signals may indicate aggregation or paramagnetic impurities, which must be addressed before proceeding.

-

-

Data Acquisition:

-

Acquire a standard 1D ¹H spectrum to assess sample quality and identify the characteristic cyclopropyl proton signals.[5]

-

Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks and aid in resonance assignment.

-

Acquire a 2D ¹H-¹H NOESY or ROESY experiment with a mixing time of 200-500 ms. The choice of mixing time is a balance; too short, and weak NOEs are missed; too long, and spin diffusion can lead to ambiguous correlations.

-

-

Data Analysis & Structure Calculation:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign all proton resonances using the COSY and 1D spectra.

-

Integrate the NOESY cross-peaks. Classify NOEs as strong (1.8-2.7 Å), medium (1.8-3.3 Å), or weak (1.8-5.0 Å) based on their volume.

-

Use these distance restraints as input for a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformers consistent with the experimental data.

-

Single-Crystal X-ray Crystallography

X-ray crystallography offers unparalleled atomic resolution, providing precise bond lengths, bond angles, and torsion angles.[7] It is the definitive method for establishing the absolute stereochemistry and identifying the preferred conformation in the solid state.[8][9][10]

Expertise & Causality: The primary challenge is growing a diffraction-quality single crystal. The resulting structure, while static, is invaluable. It serves as a starting point for computational studies and acts as a benchmark against which solution-state NMR and computational models are validated. Any significant discrepancies between the solid-state and solution-state structures can reveal important conformational flexibility.

-

Crystallization (Self-Validation):

-

Screen for crystallization conditions using high-purity (>99%) material. Common techniques include slow evaporation, vapor diffusion (hanging or sitting drop), and solvent layering.

-

Explore a wide range of solvent systems (e.g., ethyl acetate/hexanes, methanol/ether).

-

Self-Validation Check: A suitable crystal for single-crystal X-ray diffraction should be clear, have well-defined faces, and be approximately 0.1-0.3 mm in each dimension.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a modern diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Build the molecular model into the electron density map and refine it against the experimental data until convergence is reached. The final R-factor should ideally be below 5-7% for a well-resolved structure.

-

Computational Approaches: Exploring the Conformational Energy Landscape

Computational chemistry provides the tools to explore the entire conformational space, calculate the relative energies of different structures, and simulate their dynamic behavior over time.[11]

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is highly effective for accurately determining the geometries and relative energies of a small number of conformers.[12][13]

Expertise & Causality: We use DFT to answer a specific question: what are the lowest-energy, or most stable, conformations of the molecule in a vacuum or implicit solvent? By systematically rotating the key dihedral angles (e.g., ψ, φ, and side-chain χ angles) and performing a geometry optimization at each step, we can map out the potential energy surface and identify the stable minima. This is computationally expensive but provides a highly accurate picture of intrinsic conformational preferences.[1][2]

-

Model Building: Construct a 3D model of the cis-cyclopropane amino acid derivative. An X-ray structure, if available, is an ideal starting point.

-

Conformational Scan: Perform a relaxed potential energy surface scan by systematically rotating key dihedral angles (e.g., the Cα-N and Cα-C bonds).

-

Optimization and Frequency Calculation: For each minimum identified on the scan, perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G*). A subsequent frequency calculation is essential to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Energy Analysis: Compare the relative electronic energies (including zero-point vibrational energy corrections) of all stable conformers to determine the global minimum and the relative populations of other low-energy states.

Molecular Dynamics (MD) Simulations

While DFT is excellent for static structures, MD simulations are used to study the dynamic behavior of molecules over time in an explicit solvent environment, providing a more realistic representation of biological systems.[14][15][16]

Expertise & Causality: The goal of MD is to generate a conformational ensemble—a collection of structures that represent the molecule's dynamic behavior in solution. This is achieved by solving Newton's equations of motion for every atom in the system. The resulting trajectory allows us to analyze not only the preferred conformations but also the transitions between them. For constrained molecules like cyclopropane amino acids, enhanced sampling techniques may be necessary to overcome energy barriers and adequately sample the conformational space within a reasonable simulation time.[11]

-

System Preparation:

-

Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS). The choice is critical as the accuracy of the simulation depends on it.

-

Place the solute (the amino acid derivative) in the center of a periodic box of explicit solvent (e.g., TIP3P water).

-

Add counter-ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform an energy minimization of the system to remove any steric clashes.

-

Gradually heat the system to the target temperature (e.g., 298 K) while restraining the solute.

-

Run a series of equilibration steps at constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the solute.

-

-

Production Run:

-

Run the production simulation for a duration sufficient to sample the conformational space (typically hundreds of nanoseconds to microseconds).

-

Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

-

-

Trajectory Analysis:

-

Analyze the trajectory to identify the most populated conformational states using clustering algorithms.

-

Calculate key structural parameters over time, such as dihedral angles and root-mean-square deviation (RMSD).

-

Self-Validation Check: The simulation is considered converged when key metrics, like the RMSD of the backbone atoms, reach a stable plateau, and when running averages of properties no longer drift with time.

-

Data Summary and Interpretation

The ultimate goal is to synthesize all available data into a coherent model. The table below illustrates how quantitative data from different techniques can be collated for comparison.

| Parameter | Method | Result | Interpretation |

| Dihedral Angle ψ | X-ray | -45.2° | Solid-state prefers a specific turn-like conformation. |

| Dihedral Angle ψ | NMR (NOE-derived) | -50° ± 15° | Solution-state conformation is consistent with solid-state but shows flexibility. |

| Dihedral Angle ψ | MD Simulation | Cluster 1: -48° (75%)Cluster 2: +120° (20%) | The dominant solution conformer matches experimental data; a minor secondary conformation is also accessible. |

| Hα-HN Distance | NMR (NOE) | Strong (< 2.7 Å) | Protons are close in space, consistent with a folded structure. |

| Hα-HN Distance | MD Simulation | 2.5 Å (Avg. in Cluster 1) | The computational model successfully reproduces the key experimental restraint, validating the force field. |

| Relative Energy | DFT | Conformer A: 0.0 kcal/molConformer B: +2.1 kcal/mol | Conformer A is the intrinsic global minimum; Conformer B is energetically accessible at room temperature. |

Conclusion: From Conformation to Function

The conformational analysis of cis-cyclopropane amino acids is a multi-faceted process that requires a rigorous and integrated application of experimental and computational tools. By following the principles and protocols outlined in this guide, researchers can move beyond simple structural determination to a deeper understanding of the dynamic behavior of these powerful molecular scaffolds. This knowledge is the critical link between chemical structure and biological function, enabling the data-driven design of next-generation peptide therapeutics with precisely engineered three-dimensional architectures for enhanced potency, selectivity, and drug-like properties.

References

-

A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. Available at: [Link]

-

Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. ACS Omega. Available at: [Link]

-

Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides. Journal of the American Chemical Society. Available at: [Link]

-

A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. National Institutes of Health. Available at: [Link]

-

Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides. American Chemical Society. Available at: [Link]

-

Functional Groups In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. PubMed. Available at: [Link]

-

Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. The Journal of Organic Chemistry. Available at: [Link]

-

Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega. Available at: [Link]

-

Structure-based conformational preferences of amino acids. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Structure prediction of cyclic peptides by molecular dynamics + machine learning. Chemical Science. Available at: [Link]

-

DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega. Available at: [Link]

-

Conformations of cis- and trans-2,3-methanomethionine stereoisomers in the tripeptide mimic system Ac[cyclo-M]NHiPr. Journal of Peptide Research. Available at: [Link]

-

Conformations And Relative Stabilities Of The Cis And Trans Isomers In A Series Of Isolated N-phenylamides. CORE. Available at: [Link]

-

Conformational Preferences of Amino Acids in Globular Proteins. Biochemistry. Available at: [Link]

-

Computational analysis of amino acids and their sidechain analogs in crowded solutions of RNA nucleobases with implications for the mRNA–protein complementarity hypothesis. Nucleic Acids Research. Available at: [Link]

-

Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. Journal of the American Chemical Society. Available at: [Link]

-

Chem3D representation of the X-ray structure of cyclopropane 8a. ResearchGate. Available at: [Link]

-

Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. National Institutes of Health. Available at: [Link]

-

Density functional theory calculations for pure 3 cyclopropane and 3 cyclopropane-Ag, Al, C, Au, P and Y interactions. ResearchGate. Available at: [Link]

-

Molecular Dynamics Simulations of Transmembrane Cyclic Peptide Nanotubes Using Classical Force Fields, Hydrogen Mass Repartitioning, and Hydrogen Isotope Exchange Methods: A Critical Comparison. MDPI. Available at: [Link]

-

H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. Available at: [Link]

-

The conformation cis of N -acetyl- N -methyl-α,β-dehydroalanine N ′-methylamide and saturated analogues. ResearchGate. Available at: [Link]

-

Synthesis of Cyclopropene α-Amino Acids via Enantioselective Desymmetrization. Sci-Hub. Available at: [Link]

-

A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ResearchGate. Available at: [Link]

-

Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. Biblioteka Nauki. Available at: [Link]

-

(PDF) Molecular Dynamics Simulations of Peptides. ResearchGate. Available at: [Link]

-

Structure-based Conformational Preferences of Amino Acids. PubMed. Available at: [Link]

-

Protein X-ray Crystallography & Protein Structure Determination. Proteopedia. Available at: [Link]

-

4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. Available at: [Link]

-

Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. National Institutes of Health. Available at: [Link]

-

4.1: Main Chain Conformations. Biology LibreTexts. Available at: [Link]

-

Elucidating solution structures of cyclic peptides using molecular dynamics simulations. RSC Chemical Biology. Available at: [Link]

-

Identification of amino acid sequences via X-ray crystallography: a mini review of case studies. BioTechnologia. Available at: [Link]

-

Conformational analysis and helical preferences of normal and ?,?-dialkyl amino acids. ResearchGate. Available at: [Link]

-

How to identify cis and trans isomers. YouTube. Available at: [Link]

-

Unraveling the inhibitory potential of Rosetta designed de novo cyclic peptides on PARP7 through molecular dynamics simulations. New Journal of Chemistry. Available at: [Link]

-

The intrinsic conformational propensities of the 20 naturally occurring amino acids and reflection of these propensities in proteins. PubMed Central. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Protein X-ray Crystallography [proteinstructures.com]

- 8. researchgate.net [researchgate.net]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. Identification of amino acid sequences via X-ray crystallography: a mini review of case studies [biotechnologia-journal.org]

- 11. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Unraveling the inhibitory potential of Rosetta designed de novo cyclic peptides on PARP7 through molecular dynamics simulations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of cis-1-(Boc-amino)-2-(hydroxymethyl)cyclopropane. This valuable building block is integral to the synthesis of various biologically active molecules and conformationally constrained peptide mimics. A thorough understanding of its spectral characteristics is paramount for researchers in medicinal chemistry, drug development, and organic synthesis to ensure structural integrity and purity. This document will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, present tabulated spectral data, and provide a standardized protocol for acquiring high-quality NMR spectra for this compound.

Introduction: The Structural Significance of a Constrained Amino Alcohol

This compound is a bifunctional molecule that incorporates a rigid cyclopropane ring, a protected amine, and a primary alcohol. The cis stereochemistry of the substituents on the three-membered ring enforces a specific spatial arrangement, which can be exploited to control the conformation of larger molecules into which it is incorporated. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the amine functionality during synthetic transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. ¹H NMR provides detailed information about the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon framework. Together, they offer a complete picture of the molecular architecture.

¹H NMR Spectral Analysis: A Detailed Proton-by-Proton Examination

The ¹H NMR spectrum of this compound presents a unique set of signals corresponding to the protons of the Boc group, the hydroxymethyl moiety, and the cyclopropane ring. The analysis of these signals, including their chemical shifts (δ), multiplicities, and coupling constants (J), allows for a definitive assignment of the proton environment.

2.1. The Boc Protecting Group Protons

The nine protons of the tert-butyl group of the Boc protecting moiety are chemically equivalent due to rapid rotation around the carbon-carbon single bonds. This equivalence results in a single, sharp signal in the upfield region of the spectrum, typically around δ 1.45 ppm . The integration of this singlet corresponds to nine protons, making it a readily identifiable feature.

2.2. The Hydroxymethyl Protons

The hydroxymethyl group (-CH₂OH) gives rise to two distinct signals. The two diastereotopic methylene protons (CH₂) adjacent to the stereocenter of the cyclopropane ring are magnetically inequivalent. They typically appear as a multiplet or two separate multiplets in the range of δ 3.40 - 3.60 ppm . The proton of the hydroxyl group (-OH) often presents as a broad singlet, the chemical shift of which is highly dependent on concentration, temperature, and solvent.

2.3. The Cyclopropane Ring Protons: A Complex Spin System

The protons on the cyclopropane ring represent a more complex spin system due to their fixed spatial relationships. The three-membered ring's strained nature and unique electronic properties significantly influence their chemical shifts, pushing them to an unusually upfield region.

-

H1 (CH-NHBoc): The proton attached to the carbon bearing the Boc-amino group is expected to resonate as a multiplet around δ 2.60 - 2.70 ppm .

-

H2 (CH-CH₂OH): The proton on the carbon atom connected to the hydroxymethyl group typically appears as a multiplet in the region of δ 1.20 - 1.30 ppm .

-